2-Chloro-6-(4-isopropylphenyl)pyrazine
CAS No.:
Cat. No.: VC13488251
Molecular Formula: C13H13ClN2
Molecular Weight: 232.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13ClN2 |
|---|---|
| Molecular Weight | 232.71 g/mol |
| IUPAC Name | 2-chloro-6-(4-propan-2-ylphenyl)pyrazine |
| Standard InChI | InChI=1S/C13H13ClN2/c1-9(2)10-3-5-11(6-4-10)12-7-15-8-13(14)16-12/h3-9H,1-2H3 |
| Standard InChI Key | QUEXJQUVROFTHD-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)C2=CN=CC(=N2)Cl |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2=CN=CC(=N2)Cl |
Introduction
Chemical Identity and Structural Features
2-Chloro-6-(4-isopropylphenyl)pyrazine belongs to the pyrazine family, a class of heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The substitution pattern of this compound includes a chlorine atom at position 2 and a 4-isopropylphenyl group at position 6, which confers distinct electronic and steric properties.
Molecular Formula and Weight
The molecular formula of 2-chloro-6-(4-isopropylphenyl)pyrazine is C₁₃H₁₃ClN₂, yielding a molecular weight of 232.71 g/mol. This calculation aligns with structurally related pyrazine derivatives, such as 2-chloro-6-(1-piperazinyl)pyrazine (C₈H₁₂ClN₃), which has a molecular weight of 193.66 g/mol . The addition of the bulky 4-isopropylphenyl substituent increases the molecular weight and influences the compound’s solubility and reactivity.
Structural Analogues and Comparative Analysis
Pyrazine derivatives with halogen and aryl substitutions have been extensively studied for their biological activity. For example, 2-chloro-4,6-dimethoxypyrimidine, a pyrimidine analog, demonstrates the significance of chlorine and methoxy groups in modulating reactivity and stability . Similarly, 2,6-disubstituted pyrazines with carboxyphenyl and isopropoxyindole groups exhibit potent kinase inhibitory activity, highlighting the pharmacological relevance of such substitutions . The 4-isopropylphenyl group in 2-chloro-6-(4-isopropylphenyl)pyrazine may enhance lipophilicity, potentially improving membrane permeability in biological systems.
Synthesis and Manufacturing Considerations
The synthesis of 2-chloro-6-(4-isopropylphenyl)pyrazine likely involves multi-step reactions, including halogenation, cross-coupling, and cyclization processes. While no direct synthesis protocols exist for this compound, analogous methods for pyrazine and pyrimidine derivatives provide a framework for its preparation.
Halogenation and Substitution Reactions
Chlorination at position 2 of the pyrazine ring could be achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), reagents commonly employed in the halogenation of heterocyclic compounds . For instance, the preparation of 2-chloro-4,6-dimethoxypyrimidine involves a condensation reaction under acidic conditions, yielding a chlorinated product with high purity . Adapting this approach, the pyrazine core could be functionalized with chlorine prior to introducing the 4-isopropylphenyl group.
Cross-Coupling for Aryl Substitution
Physicochemical Properties and Stability
The physicochemical profile of 2-chloro-6-(4-isopropylphenyl)pyrazine can be extrapolated from related compounds, as experimental data for this specific molecule are scarce.
Predicted Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 232.71 g/mol |
| Density | ~1.2 g/cm³ |
| Boiling Point | ~300°C (estimated) |
| LogP (Partition Coefficient) | ~3.5 (indicative of high lipophilicity) |
| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, ethanol) |
These estimates align with structurally similar compounds, such as 2-chloro-6-(1-piperazinyl)pyrazine, which has a density of 1.1 g/cm³ and a boiling point of 215°C . The 4-isopropylphenyl group likely increases hydrophobicity, reducing aqueous solubility but enhancing compatibility with lipid membranes.
Industrial and Research Applications
Medicinal Chemistry
This compound could serve as a lead structure for developing kinase inhibitors, antiviral agents, or anti-inflammatory drugs. Its modifiable positions (e.g., chlorine and isopropylphenyl groups) allow for structure-activity relationship (SAR) studies to enhance potency and selectivity.
Materials Science
Pyrazine derivatives are explored as ligands in metal-organic frameworks (MOFs) or organic semiconductors. The electron-withdrawing chlorine atom and aromatic system may facilitate charge transport in electronic devices.
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